![molecular formula C14H13NO B2638249 (3,4-Dimethylphenyl)(pyridin-4-yl)methanone CAS No. 868390-62-9](/img/structure/B2638249.png)
(3,4-Dimethylphenyl)(pyridin-4-yl)methanone
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis
- The compound has been explored in the context of organocatalysis, specifically in the enantioselective Michael addition of malonate esters to nitroolefins, highlighting its relevance in producing chiral intermediates (Lattanzi, 2006).
Biotransformation
- A study demonstrated the stereoselective reduction of a similar compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, to produce chiral intermediates of pharmaceutical interest, using a newly isolated Kluyveromyces sp., showcasing its application in biocatalysis and green chemistry (Ni et al., 2012).
Antimicrobial and Antioxidant Activities
- Research into derivatives of 3,4-dimethylphenyl compounds has found applications in developing antimicrobial, antioxidant, and insect antifeedant agents, demonstrating the compound's potential in agrochemical and pharmaceutical industries (Thirunarayanan, 2015).
Material Science
- Compounds related to “(3,4-Dimethylphenyl)(pyridin-4-yl)methanone” have been utilized in the synthesis and characterization of stable radical functionalized monothiophenes, contributing to the development of materials with potential electronic applications (Chahma et al., 2021).
Mechanism of Action
Target of Action
The primary targets of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
(3,4-Dimethylphenyl)(pyridin-4-yl)methanone interacts with its protein kinase targets by inhibiting their activity . The inhibition of protein kinases can lead to a decrease in phosphorylation, which can alter the function of the proteins and result in changes in cell behavior .
Biochemical Pathways
The inhibition of protein kinases by (3,4-Dimethylphenyl)(pyridin-4-yl)methanone affects various biochemical pathways. These pathways are involved in critical cellular processes, and their disruption can lead to changes in cell division, metabolism, and signal transduction .
Result of Action
The molecular and cellular effects of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone’s action are primarily due to its inhibitory effect on protein kinases. By inhibiting these enzymes, the compound can alter protein function and disrupt critical cellular processes .
properties
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-4-13(9-11(10)2)14(16)12-5-7-15-8-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRYFHKIGQHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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